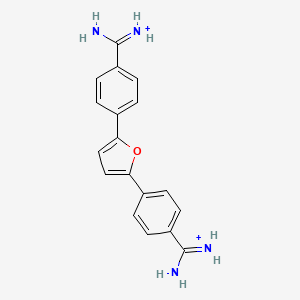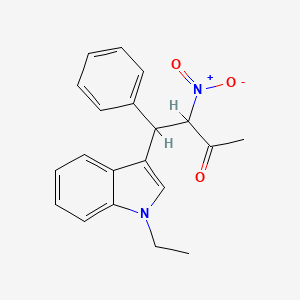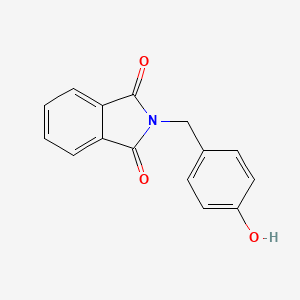![molecular formula C25H25N5 B1229048 N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)
N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-2-(pyridin-3-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a pyridin-3-yl group and a (1-benzylpiperidin-4-yl)nitrilo group at positions 2 and 4, respectively. It is a member of piperidines, a member of quinazolines, a member of pyridines, a secondary amino compound, a tertiary amino compound and an aromatic amine.
Wissenschaftliche Forschungsanwendungen
Dopamine and Serotonin Receptor Antagonism
N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine is explored for its potential role as a dopamine D-2 and serotonin 5-HT2 receptor antagonist. This class of compounds has shown promise in various studies, with some derivatives demonstrating potent receptor affinity and central 5-HT2 receptor antagonism. Notably, certain derivatives within this chemical family resemble the pharmacological profile of atypical neuroleptics like clozapine, offering potential applications in neuropsychiatric disorder treatments (Perregaard et al., 1992).
Allosteric Modulation of Dopamine Transporter
Research has identified compounds within this family as allosteric modulators of the dopamine transporter (DAT). These findings are significant in understanding dopaminergic neurotransmission and could lead to the development of novel therapeutic agents for disorders involving dopamine system dysregulation, such as Parkinson's disease and certain psychiatric disorders (Pariser et al., 2008).
Applications in Tumor Angiogenesis Imaging
A derivative of this chemical class, (R,S)-N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-((1-methyl-3-piperidinyl)methoxy)-4-quinazolinamine (PAQ), has been developed and evaluated for its potential as an in vivo tracer of VEGFR-2 expression in solid tumors. This application is crucial for imaging tumor angiogenesis, providing insights into cancer progression and treatment efficacy (Samén et al., 2009).
Development of Alpha 1-Adrenoceptor Antagonists
Studies have explored the potential of N-arylpiperazinyl-N'-propylamino derivatives of this chemical class as functional alpha 1-adrenoceptor antagonists. These compounds show promise in treating conditions like hypertension and lower urinary tract symptoms due to their selective antagonistic action (Elworthy et al., 1997).
Eigenschaften
Molekularformel |
C25H25N5 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C25H25N5/c1-2-7-19(8-3-1)18-30-15-12-21(13-16-30)27-25-22-10-4-5-11-23(22)28-24(29-25)20-9-6-14-26-17-20/h1-11,14,17,21H,12-13,15-16,18H2,(H,27,28,29) |
InChI-Schlüssel |
FPSNRFFFQDOELT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)CC5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCC1NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1228965.png)
![N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1228968.png)

![4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228970.png)




![5-(4-bromophenyl)-N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1228980.png)




